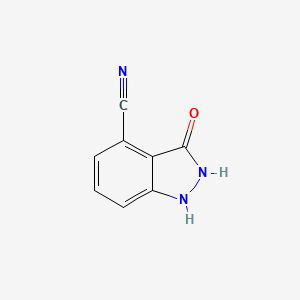

3-Hydroxy-4-cyano (1H)indazole

Description

Significance of the Indazole Scaffold in Medicinal and Synthetic Chemistry Research

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. ontosight.ai Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai This has led to the development of several marketed drugs containing the indazole moiety. The unique chemical properties of the indazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for diverse interactions with biological targets. ontosight.ai

From a synthetic standpoint, the indazole ring is a versatile building block. Its various positions can be functionalized to create a vast library of derivatives with tailored properties. sci-hub.seresearchgate.net The development of new synthetic methodologies for the construction and functionalization of the indazole core remains an active area of research. sci-hub.seresearchgate.net

Rationale for Investigating 3-Hydroxy-4-cyano (1H)indazole

While direct and extensive research on this compound is limited in publicly available literature, the rationale for its investigation can be inferred from the known reactivity and significance of its constituent functional groups on the indazole scaffold. The hydroxyl group at the 3-position is a key feature of indazolinones, a class of compounds known for their potential biological activities. ontosight.ai The cyano group at the 4-position is a versatile functional group that can be transformed into various other functionalities, such as carboxylic acids, amines, and amides, providing a handle for further molecular elaboration. sci-hub.se

The combination of a hydroxyl group, which can act as a hydrogen bond donor and acceptor, and a cyano group, a strong electron-withdrawing group, on the indazole core suggests that this compound could exhibit unique electronic and biological properties. Its structural similarity to other biologically active cyano- and hydroxy-substituted heterocycles further underscores its potential as a target for synthesis and investigation.

Overview of Current Research Trajectories for Functionalized Indazoles

Current research on functionalized indazoles is multifaceted, with several key trajectories. One major focus is the development of novel synthetic methods to access diverse indazole derivatives with high efficiency and regioselectivity. sci-hub.seresearchgate.net This includes the use of transition-metal catalysis and flow chemistry to streamline the synthesis of these important scaffolds.

Another significant area of research is the exploration of the medicinal applications of indazole derivatives. Scientists are actively designing and synthesizing new indazole-based compounds as potential therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. ontosight.ai The functionalization of the indazole core is a key strategy in this endeavor, as it allows for the fine-tuning of the pharmacological properties of the molecules. The introduction of substituents like cyano and hydroxyl groups is a common approach to modulate the biological activity and pharmacokinetic properties of drug candidates. sci-hub.se

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-dihydroindazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)8(12)11-10-6/h1-3H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYRYNCIYLRTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NNC2=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 3 Hydroxy 4 Cyano 1h Indazole

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in characterizing the electronic structure and predicting the reactivity of complex organic molecules such as 3-Hydroxy-4-cyano(1H)indazole.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indazoles (Note: These are illustrative values for analogous systems and not direct calculations for 3-Hydroxy-4-cyano(1H)indazole)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In 3-Hydroxy-4-cyano(1H)indazole, the most negative electrostatic potential is expected to be located around the oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group, making these sites attractive for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group and the N-H proton of the indazole ring would exhibit a positive electrostatic potential, marking them as sites for nucleophilic interaction or hydrogen bonding.

Tautomerism and Isomeric Equilibria Studies

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. For 3-hydroxyindazoles, a third keto-enol tautomer, the 3-oxo form (1,2-dihydro-3H-indazol-3-one), is also possible. Computational chemistry is a powerful tool for predicting the relative stabilities of these tautomers.

Computational Prediction of Tautomeric Stability (1H- vs. 2H- vs. 3H-Indazole Forms)

Theoretical calculations have consistently shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov This preference is attributed to the benzenoid character of the 1H-form, which is more aromatic than the quinoid-like structure of the 2H-form. researchgate.net The energy difference is typically in the range of 3-5 kcal/mol in favor of the 1H-tautomer. researchgate.net

For 3-hydroxyindazoles, the equilibrium also involves the 3-oxo tautomer. Computational studies on related systems have indicated that the 3-hydroxy-1H-indazole form is generally the most stable in solution. researchgate.net The relative stabilities can, however, be influenced by the solvent environment.

Table 2: Representative Calculated Relative Energies of Indazole Tautomers (Note: These are illustrative values for analogous systems and not direct calculations for 3-Hydroxy-4-cyano(1H)indazole)

| Tautomer | Relative Energy (kcal/mol) |

| 1H-Indazole | 0.0 |

| 2H-Indazole | +4.5 |

| 3H-Indazole (keto form) | +2.1 |

Influence of Substituents (3-Hydroxy, 4-Cyano) on Tautomeric Preferences

Substituents on the indazole ring can significantly modulate the tautomeric equilibrium. The electron-donating 3-hydroxy group is known to favor the 1H-tautomeric form, where it can participate in resonance with the aromatic system.

The 4-cyano group, being strongly electron-withdrawing, will influence the electron density distribution throughout the ring system. While specific studies on the combined effect of 3-hydroxy and 4-cyano substituents are scarce, it is known that electron-withdrawing groups can decrease the energy difference between the 1H and 2H tautomers. researchgate.net However, the stabilizing effect of the 3-hydroxy group on the 1H-form is expected to be a dominant factor. Therefore, it is highly probable that the 3-hydroxy-4-cyano-1H-indazole is the most stable tautomer.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be employed to explore the potential reaction pathways of 3-Hydroxy-4-cyano(1H)indazole. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. For instance, in reactions such as N-alkylation or acylation, computational models can predict the regioselectivity (i.e., whether the reaction occurs at N1 or N2).

Given the expected electronic properties, electrophilic attack is likely to be directed towards the N2 position of the 1H-tautomer, which is a common feature in the reactivity of 1H-indazoles. The hydroxyl group can also be a site for reactions like etherification or esterification. The cyano group can undergo hydrolysis or be a precursor for the formation of other functional groups. Computational studies of these potential transformations would involve locating the transition state structures and calculating the activation energy barriers to determine the most favorable reaction pathways.

Transition State Modeling for Key Synthetic Pathways

Transition state modeling is a powerful computational tool used to elucidate the mechanisms of chemical reactions by calculating the energy landscape of a reaction pathway, including the high-energy transition states that connect reactants to products.

A plausible synthetic route to 3-Hydroxy-4-cyano (1H)indazole involves the cyclization of a suitably substituted precursor. For instance, a potential pathway could be the reductive cyclization of an o-nitro-cyanobenzonitrile derivative. Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model this transformation. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This profile helps in identifying the rate-determining step and understanding the factors that influence the reaction's feasibility and selectivity.

For example, in a related rhodium/copper-catalyzed synthesis of 1H-indazoles, a proposed mechanism involves the coordination of an imidate to the catalyst, followed by C-H activation and subsequent cyclization. nih.gov A similar DFT study on the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles identified the 1,2-hydride shift as the rate-determining step with a calculated energy barrier. acs.org

Hypothetical Reaction Pathway and Energetics:

A hypothetical transition state analysis for the final cyclization step in the formation of this compound from a precursor is presented below. The data illustrates the kind of information that would be obtained from such a study.

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactant | Precursor Molecule | 0.0 |

| Transition State 1 (TS1) | N-C Bond Formation | +25.4 |

| Intermediate 1 (Int1) | Cyclized Intermediate | -5.2 |

| Transition State 2 (TS2) | Proton Transfer | +15.8 |

| Product | This compound | -12.7 |

This table is a hypothetical representation and not based on experimental data.

Ligand-Receptor Interaction Simulations (Molecular Docking, Molecular Dynamics)

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is usually a scoring function that estimates the binding affinity. Indazole derivatives have been studied as inhibitors of various enzymes, including kinase insert domain receptor (KDR) and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov Given the structural similarities, this compound could be investigated as a potential kinase inhibitor.

A hypothetical docking study of this compound into the active site of a kinase could yield results like the following:

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | -OH group with ASP 123-NH of indazole with GLU 98 |

| Hydrophobic Interactions | Cyano group with hydrophobic pocket |

This table is a hypothetical representation and not based on experimental data.

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be performed to study the stability of the ligand-receptor complex over time. An MD simulation would track the movements of all atoms in the system, providing insights into the flexibility of the complex and the persistence of key interactions. For instance, a study on chalcone (B49325) and flavone (B191248) hybrid derivatives used MD simulations to confirm the stability of the docked complex. sci-hub.se

A hypothetical MD simulation for the this compound-kinase complex might reveal the following:

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of H-Bonds |

| 0 | 0.0 | 2 |

| 10 | 1.2 | 2 |

| 20 | 1.5 | 1 |

| 30 | 1.4 | 2 |

| 40 | 1.6 | 2 |

| 50 | 1.5 | 2 |

This table is a hypothetical representation and not based on experimental data. RMSD (Root Mean Square Deviation) indicates the stability of the ligand's position.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

Descriptor Calculation for Predicting Research Outcomes

To build a QSAR or QSPR model, a set of molecular descriptors is calculated for a series of compounds. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. QSAR studies on other indazole derivatives have shown the importance of topological and electronic parameters in defining their antimicrobial or anticancer activities. nih.govresearchgate.net

For a series of analogues of this compound, a variety of descriptors would be calculated.

Hypothetical Descriptors for this compound Analogues:

| Compound Analogue | Molecular Weight | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors |

| 1 | 171.15 | 1.5 | 2 | 2 |

| 2 (5-fluoro) | 189.14 | 1.7 | 2 | 2 |

| 3 (6-chloro) | 205.60 | 2.1 | 2 | 2 |

| 4 (N-methyl) | 185.18 | 1.8 | 1 | 2 |

This table is a hypothetical representation and not based on experimental data.

Based on these descriptors and experimental activity data, a QSAR model could be developed. A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.5 * LogP - 0.2 * (Molecular Weight/100) + 1.5 * (Number of H-Bond Donors) + c

This equation would then be used to predict the activity of new, unsynthesized analogues.

Pharmacophore Modeling for Target-Specific Investigations

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This model can then be used as a 3D query to screen virtual libraries for new potential drug candidates. The indazole ring is considered a significant pharmacophore in medicinal chemistry. nih.gov

For this compound, a pharmacophore model could be generated based on its structure and its interactions with a hypothetical target.

Hypothetical Pharmacophore Features for this compound:

| Feature Type | Location in Molecule |

| Hydrogen Bond Donor (HBD) | -OH group |

| Hydrogen Bond Donor (HBD) | -NH of the indazole ring |

| Hydrogen Bond Acceptor (HBA) | Nitrogen of the cyano group |

| Aromatic Ring (AR) | Benzene (B151609) ring of the indazole |

This table is a hypothetical representation and not based on experimental data.

This pharmacophore model would serve as a template for designing new molecules with potentially improved affinity and selectivity for the target protein. Studies on other heterocyclic compounds have successfully used pharmacophore modeling to design novel inhibitors. d-nb.inforesearchgate.net

Synthetic Methodologies for 3 Hydroxy 4 Cyano 1h Indazole and Its Precursors

Retrosynthetic Analysis of 3-Hydroxy-4-cyano (1H)indazole

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into available starting materials. For this compound, the analysis primarily focuses on the disconnection of the pyrazole (B372694) portion of the fused heterocyclic system.

The most common disconnection strategy involves breaking the N-N and C-N bonds of the pyrazole ring. This leads back to a suitably substituted benzene (B151609) precursor. A primary disconnection across the N1-N2 and C7a-N1 bonds points towards a 2-azido-6-cyanobenzaldehyde derivative. Alternatively, a disconnection of the N-N bond, a key step in many indazole syntheses, suggests a precursor like a 2-amino-6-cyanobenzaldehyde or a related carbonyl compound that can react with a nitrogen source to form the pyrazole ring.

Another key retrosynthetic step considers the 3-hydroxy group. This group exists in tautomeric equilibrium with its keto form, 4-cyano-1H-indazol-3(2H)-one. Therefore, synthetic routes targeting the indazolone are effectively syntheses of the 3-hydroxyindazole. This disconnection leads to precursors such as 2-amino-6-cyanobenzoic acid or its derivatives, which can undergo cyclization. The cyano group is typically introduced early in the synthesis, starting from precursors like 2-fluoro-3-cyanobenzaldehyde or 2-amino-3-cyanobenzonitrile.

Direct Synthesis Approaches to the 1H-Indazole Core

The formation of the indazole ring is the cornerstone of the synthesis. Various methods have been developed, ranging from classical cyclizations to modern metal-catalyzed processes.

Intramolecular cyclization is a common and effective strategy for forming the indazole ring from a single precursor molecule that contains all the necessary atoms. These reactions often involve the formation of a key nitrogen-nitrogen or carbon-nitrogen bond.

One established method is the cyclization of o-haloarylhydrazones. For the target molecule, this would involve a precursor like 2-halo-6-cyanobenzaldehyde, which first reacts with hydrazine (B178648) to form the corresponding hydrazone. Subsequent base-catalyzed or metal-catalyzed intramolecular N-arylation closes the ring to form the indazole. ajrconline.org Another powerful approach is the Richter cyclization, which involves the diazotization of o-alkylanilines. nih.gov Furthermore, electrochemical methods have been developed for the intramolecular coupling of N-H bonds to form the indazole core under metal-free conditions, representing a green and efficient alternative. rsc.orgnih.gov

Intermolecular reactions construct the indazole ring by joining two or more separate molecular fragments. A prominent example of this is the [3+2] cycloaddition reaction. acs.orgnih.gov In this approach, an aryne, generated in situ from a precursor like a 2-silylaryl triflate, can react with a diazo compound. For the synthesis of 3-substituted indazoles, N-tosylhydrazones can serve as precursors to the required diazo species. acs.orgnih.gov This method allows for the direct formation of the indazole skeleton under relatively mild conditions. The reaction can accommodate various functional groups, although the specific influence of a 4-cyano substituent would need to be considered. acs.org

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. researchgate.net These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Synthesis : Palladium catalysts are widely used for intramolecular C-N bond formation. For instance, the intramolecular amination of aryl halides, such as the cyclization of hydrazones derived from 2-bromobenzaldehydes, is a robust method. nih.govmdpi.com Palladium-catalyzed domino reactions have also been reported, though some applications may result in low yields. google.com

Copper-Catalyzed Synthesis : Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical yet continually refined method for N-arylation. acs.orgthieme-connect.com These reactions can be used for the intramolecular cyclization of 2-haloarylhydrazones to yield indazoles. ajrconline.org The use of specific ligands, such as 4-hydroxy-L-proline, can facilitate these transformations. organic-chemistry.org

Rhodium-Catalyzed Synthesis : Rhodium catalysts are effective for syntheses involving C-H activation. nih.gov For example, Rh(III)-catalyzed annulation of azobenzenes with alkenes or other coupling partners can produce a variety of functionalized indazoles. nih.gov These advanced methods allow for the construction of complex indazole derivatives in a single step from readily available starting materials. researchgate.net

Silver-Mediated Synthesis : Silver(I) salts have been employed to mediate the intramolecular oxidative C-H bond amination, providing a direct route to the 1H-indazole core. nih.govnih.gov

The table below summarizes various metal catalysts used in indazole synthesis.

| Catalyst System | Reaction Type | Precursor Type | Reference |

| Pd(PPh3)4 | Intramolecular Amination | Aryl Halide Hydrazone | mdpi.com |

| CuI / Ligand | Intramolecular N-Arylation | 2-Haloarylcarbonylic Compound | organic-chemistry.org |

| [Cp*RhCl2]2 / Cu(OAc)2 | C-H Activation / Annulation | Imidates and Nitrosobenzenes | nih.gov |

| Ag(I) Salts | Intramolecular Oxidative C-H Amination | Hydrazones | nih.govnih.gov |

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. benthamdirect.com For indazole synthesis, this has translated into the use of greener solvents, alternative energy sources, and metal-free conditions.

Microwave-assisted synthesis has been shown to be a highly efficient method for preparing indazoles. ajrconline.orgajrconline.org This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating. ajrconline.org One-pot microwave-assisted methods, for example, the reaction of salicylaldehydes with hydrazine hydrates, provide a rapid and eco-friendly route to the indazole core. ajrconline.org

Other green approaches include the use of ammonium (B1175870) chloride as a mild, inexpensive catalyst in ethanol, or employing grinding techniques to minimize solvent use. samipubco.com Electrochemical syntheses, which use electricity to drive reactions and avoid stoichiometric chemical oxidants, are also gaining prominence as a sustainable strategy for constructing the 1H-indazole ring. rsc.orgnih.gov

| Green Chemistry Method | Key Features | Example | Reference |

| Microwave Irradiation | Rapid, efficient, often higher yields | One-pot cyclization of hydrazone hydrate (B1144303) | ajrconline.orgajrconline.org |

| Grinding Protocol | Reduced solvent usage, mild conditions | NH4Cl catalyzed synthesis in ethanol | samipubco.com |

| Electrochemical Synthesis | Metal-free, avoids chemical oxidants | Intramolecular N(sp2)–H/N(sp3)–H coupling | rsc.org |

Introduction and Manipulation of the 3-Hydroxy Group

The 3-hydroxy group is a key feature of the target molecule. Its introduction can be achieved either by building the ring from a precursor already containing an oxygen functionality or by functionalizing a pre-formed indazole ring. As mentioned, 3-hydroxyindazoles exist in equilibrium with their 1H-indazol-3(2H)-one tautomers. ontosight.aiontosight.ai

A direct synthesis of 3-hydroxyindazoles can be accomplished using flow chemistry, which provides a safe and scalable route to these and other pharmaceutically interesting fragments. acs.org Another innovative method involves a transition-metal-free radical O-arylation of N-hydroxyindazoles with diaryliodonium salts, followed by a nih.govnih.gov-rearrangement, to produce 3-(2-hydroxyaryl)indazoles. researchgate.net While this specific method yields a more complex structure, the underlying principle of manipulating an N-hydroxyindazole is highly relevant.

The synthesis of the tautomeric indazolone form often starts from 2-aminobenzoic acid derivatives. For the target molecule, a precursor such as 2-amino-6-cyanobenzoic acid could be treated with a nitrite (B80452) source to form a diazonium salt, which then undergoes intramolecular cyclization to yield the 4-cyano-1H-indazol-3(2H)-one.

Once the 3-hydroxy group is in place, it can be manipulated. For example, alkylation reactions can occur at this position, although regioselectivity between N1, N2, and O-alkylation can be a challenge and often depends heavily on the reaction conditions and the specific electrophile used. beilstein-journals.org

Strategic Hydroxylation Methods

The introduction of a hydroxyl group at the C3-position of the indazole ring is a critical transformation. Direct hydroxylation of an existing indazole at this position can be challenging. A more common and effective strategy involves the cyclization of a precursor already containing the oxygen functionality. One such method utilizes 2-fluorobenzoates as starting materials. The reaction of a substituted 2-fluorobenzoate (B1215865) with hydrazine under appropriate conditions can lead to the formation of a 3-hydroxyindazole. For instance, a generic route could involve the condensation of a 2-fluorobenzoate derivative with hydrazine hydrate in a suitable solvent, often at elevated temperatures.

Another approach involves the diazotization of anthranilic acid derivatives. For example, the diazotization of anthranilic acid followed by treatment with sodium sulfite (B76179) can yield 1H-indazol-3-ol. unimi.it This method could be adapted for a cyano-substituted anthranilic acid to potentially yield the target molecule.

Protection and Deprotection Strategies for Hydroxyl Functionality

Given the reactivity of the hydroxyl group, its protection is often a necessary step in a multi-step synthesis to prevent unwanted side reactions. A variety of protecting groups can be employed for the hydroxyl functionality of indazoles. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.

Common protecting groups for hydroxyl functions include ethers and esters. For instance, the tetrahydropyranyl (THP) group is a widely used acid-labile protecting group. highfine.com The hydroxyl group can be protected by reacting the 3-hydroxyindazole with dihydropyran in the presence of an acid catalyst. Deprotection is typically achieved by treatment with a mild aqueous acid. weebly.com

Another common strategy is the use of silyl (B83357) ethers, such as the trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. These are generally introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like pyridine (B92270) or imidazole. weebly.com These groups are typically removed by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

The benzyl (B1604629) group (Bn) is another robust protecting group for hydroxyls, usually introduced using benzyl chloride or bromide in the presence of a base. weebly.com Deprotection is commonly achieved by catalytic hydrogenation. weebly.com

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |

| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, AcOH) | Stable to base, mild reducing agents |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride, Base (e.g., Pyridine) | Fluoride ion (e.g., TBAF), Mild acid | Labile to acid and base |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride, Imidazole | Fluoride ion (e.g., TBAF), Stronger acid | More stable to hydrolysis than TMS |

| Benzyl (Bn) | Benzyl bromide/chloride, Base (e.g., NaH) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to many acidic and basic conditions |

Introduction and Functionalization of the 4-Cyano Group

The incorporation of a cyano group at the C4-position of the indazole ring requires regioselective control. This can be achieved either by direct cyanation of a pre-formed indazole or by starting with a precursor that already contains the cyano group.

Directed Cyanation Methodologies

Direct cyanation of an aromatic C-H bond is a powerful synthetic tool. For indazoles, transition-metal-catalyzed reactions are often employed. Palladium-catalyzed cyanation of aryl halides or triflates is a well-established method. wikipedia.org If a 4-haloindazole is available, it can be converted to the 4-cyanoindazole using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a palladium catalyst. wikipedia.orgpku.edu.cn

The Sandmeyer reaction provides a classical route to introduce a cyano group. wikipedia.org This would involve the diazotization of a 4-aminoindazole followed by treatment with a cyanide salt, typically a copper(I) cyanide.

Precursor Design for Cyano Group Incorporation

A more convergent approach involves designing a precursor that already contains the cyano group at the desired position. For the synthesis of 3-Hydroxy-4-cyano(1H)indazole, a plausible precursor would be a 2-substituted-5-cyanobenzonitrile or a derivative of 4-cyanoanthranilic acid.

For example, starting from 2-amino-5-cyanobenzonitrile, a sequence involving diazotization and subsequent intramolecular cyclization could potentially lead to the formation of the indazole ring. Another strategy could involve the use of 2-fluoro-4-cyanobenzoic acid. google.com Reaction of this precursor with hydrazine could lead to the formation of the desired 3-hydroxy-4-cyano(1H)indazole via a nucleophilic aromatic substitution followed by cyclization.

Chemo- and Regioselective Synthesis of this compound

The synthesis of a molecule with multiple functional groups like 3-Hydroxy-4-cyano(1H)indazole necessitates careful control over chemoselectivity and regioselectivity. The reactivity of the hydroxyl and cyano groups, as well as the different positions on the indazole ring, must be considered.

Strategies for Regioselective Substitution at the Indazole Core

The functionalization of the indazole scaffold at specific positions is crucial for the development of new chemical entities with desired properties. Regioselective substitution allows for the precise introduction of functional groups onto the indazole ring.

The synthesis of substituted indazoles often begins with appropriately substituted benzene derivatives. For instance, the synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Another common route involves the reaction of 2-halobenzonitriles with hydrazine derivatives, catalyzed by copper. organic-chemistry.org Specifically for a 4-cyano substituted indazole, a plausible precursor would be a 2-halo-3-cyanobenzonitrile. The reaction of such a precursor with hydrazine would lead to the formation of the indazole ring.

Once the indazole core is formed, direct functionalization can be challenging due to the potential for reaction at multiple sites, including the two nitrogen atoms and the carbon atoms of the benzene and pyrazole rings. The regioselectivity of these reactions is influenced by the electronic properties of existing substituents and the reaction conditions.

For the introduction of a hydroxyl group at the C3 position, one potential strategy involves the cyclization of a suitably substituted precursor where the hydroxyl group or a precursor to it is already in place. For example, methods for the synthesis of 3-hydroxyindazoles have been reported, and these could potentially be adapted. sci-hub.se

The regioselectivity of N-alkylation of the indazole ring is a well-studied area. The outcome of these reactions, yielding N1 or N2 substituted products, is highly dependent on the solvent, base, and the nature of the substituents on the indazole ring. acs.org For instance, it has been observed that for certain C-3 substituted indazoles, the use of sodium hydride in tetrahydrofuran (B95107) can lead to high N-1 regioselectivity. acs.org

Strategies for the regioselective functionalization of the indazole core are summarized in the table below, based on general findings in indazole chemistry.

| Position | Strategy | Precursor/Reagent | Notes |

| C3-Amino | Cyclization | 2-Halobenzonitrile + Hydrazine | A common and effective method for constructing the 3-aminoindazole scaffold. organic-chemistry.org |

| N1/N2-Alkylation | Direct Alkylation | Alkyl Halide + Base | Regioselectivity is highly dependent on reaction conditions and substituents. acs.org |

| C3-Aryl | Cross-Coupling | C3-Haloindazole + Arylboronic Acid | Suzuki or other palladium-catalyzed cross-coupling reactions are often employed. |

Microwave-Assisted Synthetic Enhancements for Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of indazole derivatives has significantly benefited from this technology.

Several studies have reported the use of microwave irradiation to facilitate the synthesis of various indazole derivatives. These methods often involve the cyclization of substituted phenylhydrazones or the reaction of ortho-haloaryl carbonyl compounds with hydrazine. The application of microwave heating can dramatically reduce the reaction time from several hours to just a few minutes.

A general procedure for the microwave-assisted synthesis of indazoles involves the reaction of a substituted aldehyde or ketone with a hydrazine derivative in a suitable solvent under microwave irradiation. For example, the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, a related nitrogen-containing heterocyclic system, has been efficiently achieved under microwave irradiation in the absence of a solvent. unpatti.ac.id This suggests that similar solvent-free, microwave-assisted conditions could be applicable to the synthesis of cyano-substituted indazoles.

The advantages of microwave-assisted synthesis for indazole derivatives are highlighted in the following table, which presents a conceptual comparison based on general findings in the field.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Often higher |

| Side Reactions | More prevalent | Reduced |

| Energy Consumption | High | Low |

The synthesis of this compound could potentially be enhanced by employing microwave technology, particularly in the cyclization step to form the indazole ring from a suitable precursor. This would likely involve the reaction of a 2-substituted-3-cyanobenzaldehyde or ketone derivative with hydrazine under microwave irradiation.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. The synthesis of heterocyclic compounds, including indazoles, has been a fertile ground for the application of flow chemistry.

A general, one-step synthesis of substituted indazoles, including 3-amino and 3-hydroxy analogues, has been reported using a flow reactor. diva-portal.org This approach highlights the potential of flow chemistry to provide rapid access to pharmaceutically relevant fragments in a safe and scalable manner. The improved heat and mass transfer in flow reactors allows for the use of reaction conditions that may be difficult or hazardous to implement in batch reactors.

The synthesis of this compound could be envisioned using a flow chemistry setup. For example, a stream of a suitable precursor, such as a substituted 2-fluorobenzonitrile, could be mixed with a stream of hydrazine hydrate in a heated flow reactor to effect the cyclization and formation of the indazole ring. The product stream could then be subjected to in-line purification, providing a continuous supply of the target molecule.

The potential benefits of a flow chemistry approach for the synthesis of this compound include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous reagents.

Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to consistent product quality.

Facilitated Scalability: Increasing the production volume can be achieved by simply running the flow reactor for a longer period or by "numbering-up" – using multiple reactors in parallel.

The development of a continuous-flow synthesis for 1H-indazoles has been explored, demonstrating the feasibility of this technology for producing this important class of heterocycles in a controlled and efficient manner.

Reactivity and Derivatization Strategies of 3 Hydroxy 4 Cyano 1h Indazole

Functionalization at the Hydroxyl Group (O-Derivatization)

The hydroxyl group at the 3-position of the indazole ring is a prime site for O-derivatization, allowing for the introduction of a variety of substituents that can modulate the molecule's physicochemical properties.

Etherification and Esterification Reactions

Etherification: The formation of ethers from the 3-hydroxyl group can be achieved through Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), to form a more nucleophilic alkoxide. Subsequent reaction with an alkyl halide (e.g., alkyl bromide) or tosylate furnishes the corresponding ether. The choice of base and solvent can be critical in achieving regioselectivity, particularly in preventing N-alkylation of the indazole ring. Studies on related indazole systems have shown that the combination of NaH in THF can favor N-1 alkylation, highlighting the need for careful optimization of reaction conditions to achieve selective O-alkylation.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This acylation reaction is a common strategy to introduce a wide array of ester functionalities. For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. These reactions are generally high-yielding and proceed under mild conditions.

Table 1: Representative O-Derivatization Reactions of 3-Hydroxy-4-cyano(1H)indazole

| Derivative Type | Reagents and Conditions | Product |

| Ether | 1. NaH, THF2. Alkyl halide (e.g., R-Br) | 3-Alkoxy-4-cyano(1H)indazole |

| Ester | Acid chloride (RCOCl), Pyridine | 3-(Acyloxy)-4-cyano(1H)indazole |

Carbonate and Carbamate Formation

Carbonate Formation: The synthesis of carbonates from the 3-hydroxyl group can be accomplished by reacting the parent molecule with a chloroformate in the presence of a base. This reaction introduces a carbonate ester moiety, which can serve as a useful functional handle for further modifications.

Carbamate Formation: Carbamate derivatives can be synthesized by reacting the 3-hydroxyindazole with an isocyanate. This reaction is typically catalyzed by a base and provides a straightforward route to a diverse range of carbamates. Alternatively, a two-step procedure involving reaction with a phosgene (B1210022) equivalent to form a chloroformate intermediate, followed by reaction with an amine, can also be employed. The synthesis of carbamates is a significant strategy in medicinal chemistry for modifying the properties of a lead compound.

Transformations of the Cyano Group

The cyano group at the 4-position is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the 3-hydroxy-4-cyano(1H)indazole core.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid such as hydrochloric acid or sulfuric acid with heating, will yield the corresponding 4-carboxy-3-hydroxy(1H)indazole. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by an acidic workup, will also afford the carboxylic acid. The resulting carboxylic acid can then be further derivatized, for example, by conversion to an ester or an amide. The synthesis of indazole-3-carboxamide derivatives from the corresponding carboxylic acids has been well-documented, often employing coupling agents like HOBT and EDC.HCl.

Reduction to Amine Derivatives

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common methods include catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon, or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The resulting 4-(aminomethyl)-3-hydroxy(1H)indazole provides a new site for further functionalization, for instance, through acylation or alkylation of the newly formed amino group.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the cyano group is electrophilic and can undergo nucleophilic addition. For example, Grignard reagents can add to the nitrile to form an intermediate imine, which upon acidic hydrolysis, yields a ketone. This provides a method to introduce a keto functional group at the 4-position of the indazole ring.

Table 2: Representative Transformations of the 4-Cyano Group

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH(aq), Δ2. H₃O⁺ | 3-Hydroxy-1H-indazole-4-carboxylic acid |

| Reduction | LiAlH₄, THF | 4-(Aminomethyl)-3-hydroxy-1H-indazole |

| Nucleophilic Addition | 1. R-MgBr, Et₂O2. H₃O⁺ | 4-Acyl-3-hydroxy-1H-indazole |

Electrophilic Aromatic Substitution on the Indazole Ring

The benzene (B151609) portion of the indazole ring is susceptible to electrophilic aromatic substitution (EAS), with the regiochemical outcome being determined by the combined directing effects of the existing substituents and the fused pyrazole (B372694) ring. The indazole nucleus itself is generally considered electron-deficient, which tends to deactivate the ring towards electrophilic attack compared to benzene.

However, the substituents on 3-Hydroxy-4-cyano (1H)indazole play a crucial role:

3-Hydroxy Group (-OH): This is a strongly activating, ortho, para-directing group. Through resonance, it increases the electron density at the C4 and C2 positions of the pyrazole ring and, more significantly for EAS, at the C5 and C7 positions of the benzoid ring.

4-Cyano Group (-CN): This is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. It reduces the nucleophilicity of the aromatic ring.

The powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it, which are C5 and C7. The deactivating cyano group at C4 will further disfavor substitution at the C5 position, suggesting that the C7 position is the most probable site for electrophilic attack . Substitution at C5 would place the positive charge of the sigma complex intermediate adjacent to the electron-withdrawing cyano group, which is energetically unfavorable. Substitution at C6 is generally less favored in indazoles.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E+) | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 7-Nitro-3-hydroxy-4-cyano (1H)indazole |

| Halogenation | Br⁺, Cl⁺ | 7-Halo-3-hydroxy-4-cyano (1H)indazole |

Nucleophilic Aromatic Substitution on the Indazole Ring

Nucleophilic aromatic substitution (SNAr) is less common than EAS but can occur on electron-deficient aromatic rings, particularly those bearing a good leaving group. libretexts.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

For SNAr to occur on the this compound core, a derivative bearing a leaving group (e.g., a halogen) on the benzoid ring is required. The presence of the electron-withdrawing cyano group and the indazole nitrogen atoms activates the ring system for nucleophilic attack. Specifically, if a leaving group is present at the C5 or C7 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the cyano group, providing significant stabilization. This stabilization is a key requirement for the SNAr mechanism. libretexts.org

Therefore, a halogenated derivative, such as 7-chloro-3-hydroxy-4-cyano (1H)indazole, would be a viable substrate for SNAr reactions with various nucleophiles like amines, alkoxides, or thiolates to generate C-N, C-O, and C-S bonds, respectively.

Transition Metal-Catalyzed Cross-Coupling Reactions at Indazole Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require an organohalide or triflate derivative of the indazole core to participate in the catalytic cycle.

C-C Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

To perform C-C coupling reactions, this compound must first be functionalized with a leaving group, typically bromine or iodine, at one of the available positions on the benzene ring (e.g., C5, C6, or C7) via halogenation (see Section 4.6).

Suzuki Coupling: A 7-bromo-3-hydroxy-4-cyano (1H)indazole derivative could be coupled with a wide range of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to yield 7-aryl or 7-vinyl substituted indazoles.

Sonogashira Coupling: The same 7-bromoindazole derivative could react with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) to install an alkyne moiety at the C7 position.

Heck Coupling: The reaction of a 7-haloindazole with alkenes, catalyzed by a palladium complex, would lead to the formation of 7-alkenyl indazoles.

Table 2: Representative C-C Cross-Coupling Reactions on a 7-Bromo-indazole Derivative

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | 7-Aryl-3-hydroxy-4-cyano (1H)indazole |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | 7-Alkynyl-3-hydroxy-4-cyano (1H)indazole |

C-N and C-O Coupling Reactions

The Buchwald-Hartwig amination and related C-O coupling reactions provide routes to N-aryl and O-aryl indazole derivatives.

Buchwald-Hartwig Amination: A 7-bromo-3-hydroxy-4-cyano (1H)indazole substrate can be coupled with primary or secondary amines using a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOt-Bu) to form 7-aminoindazole derivatives.

C-O Coupling: Similarly, coupling of the 7-bromoindazole with phenols or alcohols under palladium or copper catalysis can be used to synthesize 7-aryloxy or 7-alkoxy derivatives.

Halogenation and Subsequent Transformations

Halogenation is a critical primary functionalization step to prepare the indazole core for cross-coupling or SNAr reactions. As an electrophilic aromatic substitution reaction, the regioselectivity of halogenation is governed by the principles described in Section 4.3. The strongly activating -OH group at C3 is expected to direct halogenation (e.g., using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)) predominantly to the C7 position .

Once installed, the halogen atom serves as a versatile handle for a multitude of subsequent transformations. For instance, a 7-bromo-3-hydroxy-4-cyano (1H)indazole can be converted into various derivatives as outlined in Sections 4.4 and 4.5. Furthermore, the halogen can be transformed via lithium-halogen exchange followed by quenching with an electrophile to introduce a wide variety of other functional groups at the C7 position.

N-Alkylation and N-Arylation of the Indazole Nitrogen Atoms

Indazoles can undergo alkylation or arylation at either the N1 or N2 nitrogen, and direct alkylation often leads to a mixture of regioisomers. nih.gov The ratio of N1 to N2 products is influenced by several factors, including the electronic nature of substituents on the indazole ring, the type of electrophile used, the base, and the solvent. nih.govnih.gov

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov For this compound, the presence of the C4-cyano group may influence the regioselectivity. Studies on substituted indazoles have shown that electron-withdrawing groups at C4 can favor N2 alkylation under certain conditions. However, steric hindrance from the C3-hydroxyl group might disfavor substitution at N2, potentially leading to a preference for N1 alkylation.

Regioselective N1 or N2 alkylation can often be achieved by carefully selecting the reaction conditions. For example, using sodium hydride in THF has been shown to favor N1 alkylation for many indazoles, while different base/solvent combinations can alter the outcome. nih.gov

Table 3: Factors Influencing N-Alkylation Regioselectivity of Indazoles

| Factor | Favors N1-Alkylation | Favors N2-Alkylation |

|---|---|---|

| Base/Solvent | NaH in THF nih.gov | K₂CO₃ in DMF (often gives mixtures) |

| Substituents | Steric bulk at C7 | Electron-withdrawing group at C7 nih.gov |

| Electrophile | Bulky alkylating agents | Small, hard electrophiles |

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of a molecule with an accuracy of a few parts per million (ppm). nih.gov This precision allows for the confident determination of the elemental composition and, consequently, the molecular formula.

For 3-Hydroxy-4-cyano (1H)indazole (Molecular Formula: C₈H₅N₃O), HRMS analysis would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The analysis, typically performed using a soft ionization technique like electrospray ionization (ESI) to prevent fragmentation, would yield a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The confirmation of the molecular formula is the first critical step in the structural elucidation process. scispace.com

Table 1: Illustrative HRMS Data for this compound This table presents expected, not experimental, data for illustrative purposes.

| Analyte | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) | Inferred Molecular Formula |

|---|---|---|---|---|

| [C₈H₅N₃O + H]⁺ | 160.05054 | 160.05031 | -1.44 | C₈H₆N₃O |

| [C₈H₅N₃O + Na]⁺ | 182.03248 | 182.03225 | -1.26 | C₈H₅N₃ONa |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and three-dimensional structure of a molecule in solution. nih.govacs.org For this compound, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments is required for full structural assignment and to resolve any ambiguities, such as the position of substituents and the dominant tautomeric form. researchgate.net

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, 2D NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the target molecule, COSY would be used to establish the connectivity of the aromatic protons on the benzene (B151609) ring portion of the indazole core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining stereochemistry and conformation. In this case, it could help observe spatial relationships between protons on the indazole ring system.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table presents expected chemical shift ranges based on analogous structures, not experimental data, for illustrative purposes.

| Position | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at position) |

|---|---|---|---|---|

| 1 | N-H | 12.0 - 14.0 | - | C3, C7a |

| 3 | C-OH | - | 150 - 160 | - |

| 4 | C-CN | - | 95 - 105 | - |

| 4-CN | C≡N | - | 115 - 120 | - |

| 5 | C-H | 7.6 - 7.8 | 120 - 125 | C4, C7, C3a |

| 6 | C-H | 7.1 - 7.3 | 122 - 128 | C4, C7a |

| 7 | C-H | 7.4 - 7.6 | 110 - 115 | C5, C3a |

| 3a | C | - | 140 - 145 | - |

Solid-State NMR for Polymorphic Studies

The properties of a compound in the solid state can be significantly influenced by its crystal packing, leading to different polymorphic forms. Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful tool for studying these phenomena. nih.govmdpi.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local molecular environment in the crystal lattice. mdpi.com Different polymorphs of this compound would give rise to distinct ssNMR spectra, allowing for their identification and characterization. This technique is also invaluable for confirming the tautomeric form present in the solid state, which may differ from that in solution. researchgate.net

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its constitution, including the tautomeric form (e.g., 1H vs. 2H) and the planarity of the ring system.

Furthermore, the crystallographic data reveals how molecules pack together in the crystal lattice. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking. In this molecule, the hydroxyl group and the indazole N-H group are strong hydrogen bond donors, while the cyano nitrogen and the pyrazole (B372694) nitrogen are potential acceptors. X-ray crystallography would map out this hydrogen-bonding network, which governs the compound's solid-state properties. While this compound is an achiral molecule, it is known that some achiral indazoles can crystallize in chiral, non-centrosymmetric space groups, forming helical structures. rsc.org X-ray analysis would be able to identify such phenomena.

Table 3: Hypothetical Crystallographic Data for this compound This table presents a hypothetical data set for illustrative purposes.

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₅N₃O |

| Formula weight | 159.15 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 5.431 |

| c (Å) | 15.678 |

| β (°) | 98.75 |

| Volume (ų) | 715.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.478 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. frontiersin.orgmdpi.comresearchgate.net These methods are complementary and are excellent for rapid confirmation of key structural features.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The broadness suggests involvement in hydrogen bonding.

N-H stretch: A medium to sharp band around 3100-3300 cm⁻¹ for the indazole N-H.

C≡N stretch: A sharp, strong absorption near 2220-2240 cm⁻¹, which is a highly characteristic band for the nitrile group.

C=C and C=N stretches: Multiple bands in the 1450-1650 cm⁻¹ region corresponding to the aromatic and heterocyclic rings.

The precise positions of the O-H and N-H stretching bands can provide strong evidence for the nature and strength of hydrogen bonding in the solid state. mdpi.com A significant shift to lower wavenumbers compared to a free, non-bonded group indicates stronger hydrogen bonding.

Table 4: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for illustrative purposes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H | Stretch (H-bonded) | 3100 - 3300 | Medium, Broad |

| C-H | Aromatic Stretch | 3000 - 3100 | Medium to Weak |

| C≡N | Nitrile Stretch | 2220 - 2240 | Strong, Sharp |

| C=C, C=N | Ring Stretches | 1450 - 1650 | Medium to Strong |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Studies (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are typically applied to chiral molecules to determine their absolute configuration and enantiomeric purity. nih.gov

The molecule this compound is itself achiral. Therefore, in an isotropic environment like a solution, it would not exhibit a CD or ORD signal. However, as noted previously, achiral molecules can sometimes organize into chiral supramolecular structures in the solid state. rsc.org Research on 1H-indazoles has shown that intermolecular hydrogen bonding can lead to the formation of chiral helices in the crystal, resulting in a solid sample that is a conglomerate of chiral crystals. rsc.org

If X-ray crystallography were to reveal that this compound crystallizes in a chiral space group, then solid-state chiroptical techniques like Vibrational Circular Dichroism (VCD) could be employed. VCD, the extension of CD into the infrared region, could be used to study the absolute configuration of the supramolecular assembly (e.g., determining if a particular crystal is a P- or M-helix) by comparing the experimental VCD spectrum with spectra predicted by DFT calculations. nih.gov

Investigative Biological and Mechanistic Studies Research Focus

Exploration of Molecular Interactions with Biological Targets

Derivatives of the 3-Hydroxy-4-cyano (1H)indazole scaffold have been extensively evaluated against various biological targets, primarily enzymes and receptors, to probe their therapeutic applicability.

The indazole scaffold is a prominent feature in the design of various enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer, making them attractive targets for pharmacological intervention. nih.gov

Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazoles has been developed as potent, pan-Pim kinase inhibitors. The Pim kinase family of serine/threonine kinases is involved in signaling pathways fundamental to tumorigenesis. nih.gov

Polo-like Kinase 4 (PLK4): (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-one derivatives have been identified as novel, nanomolar inhibitors of PLK4. nih.gov As PLK4 is a candidate anticancer target, these inhibitors show potent antiproliferative activity. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Through fragment-led de novo design, 1H-indazole-based derivatives have been discovered to inhibit FGFR1-3 kinases. nih.gov Additionally, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have shown potency as FGFR inhibitors for cancer therapy. nih.gov

Aurora Kinases: Utilizing in silico fragment-based approaches and knowledge-based drug design, indazole derivatives have been optimized as inhibitors of Aurora kinases. Specific compounds have demonstrated high potency and selectivity for either Aurora A, Aurora B, or dual inhibition. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β): In silico screening and virtual studies have identified 1H-indazole-3-carboxamides and other indazole derivatives as a novel structural class for the inhibition of GSK-3β, a key target in the pathogenesis of several diseases including type 2 diabetes and neurological disorders. researchgate.netresearchgate.net

| Indazole Scaffold Type | Target Kinase Family | Therapeutic Area |

|---|---|---|

| 3-(Pyrazin-2-yl)-1H-indazoles | Pim Kinases | Cancer nih.gov |

| (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones | Polo-like Kinase 4 (PLK4) | Cancer nih.gov |

| 6-Aryl-4-substituted-1H-indazoles | Fibroblast Growth Factor Receptors (FGFRs) | Cancer nih.gov |

| Substituted 1H-indazoles | Aurora Kinases (A and B) | Cancer nih.gov |

| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase 3β (GSK-3β) | Type 2 Diabetes, Neurological Disorders researchgate.netresearchgate.net |

Indazole derivatives have also been investigated for their ability to bind to and modulate the activity of various cell surface and nuclear receptors.

CC-Chemokine Receptor 4 (CCR4): A series of indazole arylsulfonamides has been synthesized and evaluated as allosteric antagonists of the human CCR4, a G protein-coupled receptor (GPCR). acs.org

Androgen Receptor (AR): Substituted indazole compounds have been designed as selective androgen receptor antagonists. nih.gov Competitive ligand-binding assays using the recombinant ligand-binding domain of the wildtype AR have been employed to determine the inhibitory constant (Ki) for these compounds. nih.gov

Cannabinoid Receptors (CB1): Indazole derivatives have been developed that show cannabinoid (CB)1 receptor binding activity. google.com CB1 receptors, which are G protein-coupled receptors, are part of the endocannabinoid system and are considered therapeutic targets for pain and other indications. google.com

Calcium-Release Activated Calcium (CRAC) Channels: While not a classical receptor, the CRAC channel is a critical control point for mast cell function. nih.gov Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel, thereby inhibiting the influx of extracellular calcium that controls mast cell activation. nih.govnih.gov

| Indazole Scaffold Type | Target | Mechanism of Action |

|---|---|---|

| Indazole arylsulfonamides | CC-Chemokine Receptor 4 (CCR4) | Allosteric Antagonist acs.org |

| 3-Substituted indazoles | Androgen Receptor (AR) | Antagonist nih.gov |

| Substituted indazoles | Cannabinoid Receptor 1 (CB1) | Ligand Binding google.com |

| Indazole-3-carboxamides | CRAC Channel | Blocker nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the indazole scaffold, research has explored how modifications at the 3-hydroxy, 4-cyano, and other positions on the ring influence biological activity.

While direct modifications of a 3-hydroxy group are not extensively detailed, studies on substitutions at the C3 position provide significant insight into its role in molecular recognition. The functionality at this position is critical for activity. For instance, in the context of CRAC channel blockers, the regiochemistry of an amide linker at the C3 position is a determining factor for inhibitory activity. nih.gov A series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides, which contain a -CO-NH-Ar linker, were found to be potent inhibitors of calcium influx. nih.govnih.gov In stark contrast, the reverse amide isomer with an -NH-CO-Ar linker was inactive, even at high concentrations. nih.gov This highlights that the specific orientation and hydrogen bonding capacity of the substituent at the C3 position are essential for interaction with the biological target.

The substituent at the C4 position of the indazole ring plays a significant role in modulating potency. In SAR studies of indazole arylsulfonamides as CCR4 antagonists, various C4 substituents were examined. acs.org The 4-cyano analogue was specifically synthesized and evaluated. acs.org The research indicated that methoxy- or hydroxyl-containing groups at the C4 position were the more potent substituents. acs.org The cyano group, being an electron-withdrawing group, alters the electronic properties of the indazole ring compared to electron-donating groups like methoxy (B1213986) and hydroxyl. This suggests that the electronic nature and size of the substituent at the C4 position are key parameters for optimizing antagonist activity. The cyano group is also noted to be less actively involved in intermolecular bonding compared to a nitro group, which can lead to looser crystal packing. mdpi.com

Beyond the C3 and C4 positions, substituents on the rest of the indazole ring, including the N1 position, significantly affect biological activity and molecular recognition.

N1-Substituents: For CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups were found to be among the most potent N1-substituents. acs.org In the development of CRAC channel blockers, the introduction of a 1-(2,4-dichlorobenzyl) group was a key structural feature. nih.govnih.gov The regioselective alkylation at the N1 versus N2 position is a critical synthetic challenge that is influenced by steric and electronic effects of other ring substituents. beilstein-journals.org

C5, C6, and C7-Substituents: In the indazole arylsulfonamide series for CCR4, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org This indicates that steric hindrance in this region of the molecule can be detrimental to binding. The presence of substituents at these positions can also influence the regioselectivity of N-alkylation; for example, an electron-withdrawing NO2 group at C7 confers excellent N2 regioselectivity. beilstein-journals.org

Mechanistic Investigations of Biological Activity (In Vitro/In Silico)

Research into indazole derivatives frequently employs in vitro and in silico methods to understand their mechanisms of action at a molecular level.

Elucidation of Molecular Pathways and Cellular Targets

The cellular targets for indazole derivatives are diverse, reflecting their broad range of biological activities. A primary focus of research has been their role as kinase inhibitors. researchgate.netrsc.orgmdpi.com Many indazole-based compounds have been developed to target specific protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. nih.govmdpi.com For instance, derivatives have been designed to inhibit tyrosine kinases, serine/threonine kinases, and others like anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). mdpi.com

In anticancer studies, mechanistic investigations show that certain indazole derivatives can trigger apoptosis (programmed cell death) and cause cell cycle arrest, often at the S or G2/M phase. nih.govrsc.org This is frequently associated with the modulation of key regulatory proteins, such as the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.orgrsc.org Some derivatives may also function as antimetabolites that inhibit enzymes involved in DNA synthesis. nih.gov

Studies of Molecular Interaction Networks

Molecular docking and computational studies are instrumental in predicting how indazole derivatives interact with their biological targets. mdpi.com These in silico models help visualize the binding of these compounds within the active sites of enzymes. For example, studies on anti-inflammatory indazoles have modeled their interactions with the active site of cyclooxygenase-2 (COX-2). researchgate.net Similarly, for antibacterial applications, docking studies have explored the binding of indazole derivatives to enzymes like DNA gyrase. researchgate.net

These computational approaches, combined with experimental data, help build structure-activity relationships (SAR), which elucidate how different chemical substitutions on the indazole ring affect binding affinity and biological activity. nih.gov For example, scaffold progression from an indazole to a 2-cyanoindole has been shown to significantly improve residence time on the target enzyme, enhancing antibacterial activity. nih.govnih.govresearchgate.net

Investigation of Anti-inflammatory Mechanisms of Action (In Vitro Models)

Indazole and its derivatives have demonstrated significant anti-inflammatory potential in various in vitro models. nih.govnih.govresearchgate.net The primary mechanism often involves the inhibition of key enzymes and mediators in the inflammatory cascade.

A major pathway targeted by these compounds is the cyclooxygenase (COX) pathway, particularly the inhibition of COX-2, the inducible enzyme responsible for prostaglandin (B15479496) synthesis at sites of inflammation. nih.govresearchgate.net Studies have shown that various indazoles can inhibit COX-2 in a concentration-dependent manner. nih.govnih.gov

Furthermore, these derivatives have been found to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govnih.govresearchgate.net The anti-inflammatory effects are also attributed to their free radical scavenging activity, which reduces oxidative stress associated with inflammation. nih.govresearchgate.net

| Derivative Type | Target/Pathway Inhibited | In Vitro Model | Reference |

| General Indazoles | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | nih.govnih.gov |

| General Indazoles | TNF-α, IL-1β | Cytokine Release Assay | nih.govresearchgate.net |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | nih.gov |

Antimicrobial/Antiparasitic Activity Research (In Vitro Models, Mechanistic Insights)

The indazole scaffold is a promising framework for the development of new antimicrobial and antiparasitic agents. nih.govtaylorandfrancis.commdpi.comnih.govmdpi.com

Antibacterial Activity: Certain indazole derivatives have shown potent activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. nih.govnih.gov Mechanistic insights suggest that some of these compounds act by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. researchgate.net Other indazole-based molecules have been developed as inhibitors of mycobacterial lipoamide (B1675559) dehydrogenase (Lpd), a critical enzyme for Mycobacterium tuberculosis. nih.govnih.gov

Antiparasitic Activity: Indazole derivatives have been evaluated against a range of protozoan parasites. taylorandfrancis.comnih.gov They have shown notable in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving more potent than the reference drug metronidazole. mdpi.comnih.gov Some 3-cyano-2-phenyl-2H-indazole N-oxides have demonstrated activity against Trypanosoma cruzi (the cause of Chagas disease) and Leishmania species. researchgate.net The proposed mechanism for some of these compounds involves the production of free radicals and the inhibition of parasitic oxygen uptake. researchgate.net

Anticancer Activity Research (In Vitro Models, Mechanistic Insights)

The anticancer properties of indazole derivatives are one of the most extensively studied areas, with several indazole-based drugs approved for cancer therapy. nih.govrsc.org In vitro studies have been conducted across a wide panel of human cancer cell lines, including those for lung, breast, colorectal, and leukemia. nih.govnih.govjapsonline.com

The mechanisms underlying their anticancer activity are multifaceted:

Kinase Inhibition: As previously mentioned, many indazole derivatives are potent inhibitors of various protein kinases that are critical for tumor growth and progression. researchgate.netnih.govrsc.org

Induction of Apoptosis: A common mechanism is the induction of programmed cell death. This is often confirmed through cytofluorimetric analysis and is linked to the activation of caspases and modulation of the Bcl-2 protein family. rsc.orgnih.govrsc.org

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, preventing them from dividing. nih.gov

Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to increase the levels of ROS within cancer cells, leading to oxidative stress and cell death. rsc.org

Inhibition of Migration and Invasion: Certain compounds can disrupt the ability of cancer cells to metastasize by reducing the activity of enzymes like matrix metalloproteinase-9 (MMP9). rsc.orgrsc.org

| Cancer Cell Line | Observed Effect | Potential Mechanism | Reference |

| 4T1 (Breast Cancer) | Apoptosis, Reduced Invasion | Upregulation of Bax, Downregulation of Bcl-2, MMP9 Reduction | rsc.orgrsc.org |

| K562 (Leukemia) | Apoptosis, Cell Cycle Arrest | Inhibition of Bcl2 family, p53/MDM2 pathway modulation | nih.gov |

| A2780 (Ovarian Cancer) | Apoptosis, Cell Cycle Arrest | Inhibition of DNA synthesis enzymes | nih.gov |

| WiDr (Colorectal) | Cytotoxicity | Not specified | japsonline.com |

Other Biological Activities under Research Scrutiny (e.g., Antiviral, Neuroprotective)

Beyond the major areas of research, the versatile indazole scaffold has been explored for other potential therapeutic uses. matilda.sciencetaylorandfrancis.com